
Usp1-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Usp1-IN-8 is a potent inhibitor of ubiquitin-specific peptidase 1 (USP1) and its cofactor UAF1. This compound has shown significant potential in inhibiting the proliferation of certain cancer cell lines, particularly those with homologous recombination deficiencies such as BRCA mutations . This compound is primarily used in scientific research to explore its effects on DNA damage repair processes and its potential as a therapeutic agent in cancer treatment .
Preparation Methods
The synthesis of Usp1-IN-8 involves a series of chemical reactions that result in the formation of a carbonyl-fused heterocyclic derivative. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a multi-step reaction involving the formation of a heterocyclic ring.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against USP1.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in its pure form.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis process can be scaled up using standard organic synthesis techniques.
Chemical Reactions Analysis
Usp1-IN-8 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and affect its inhibitory activity.
Reduction: Reduction reactions can also modify the structure of this compound, potentially impacting its effectiveness as a USP1 inhibitor.
Substitution: this compound can participate in substitution reactions, where one or more substituents on the molecule are replaced with different functional groups.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Usp1-IN-8 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study its effects on cancer cell proliferation, particularly in cells with homologous recombination deficiencies.
DNA Damage Repair: Researchers use this compound to investigate its role in DNA damage repair processes.
Drug Development: this compound is being explored as a potential therapeutic agent in the development of new cancer treatments.
Mechanism of Action
Usp1-IN-8 exerts its effects by inhibiting the activity of ubiquitin-specific peptidase 1 (USP1). USP1 is involved in the deubiquitination of proteins such as FANCD2 and PCNA, which play crucial roles in DNA damage repair and replication processes . By inhibiting USP1, this compound disrupts these processes, leading to the accumulation of DNA damage and ultimately inhibiting cancer cell proliferation . The molecular targets of this compound include the USP1 enzyme and its cofactor UAF1 .
Comparison with Similar Compounds
Usp1-IN-8 is unique in its high selectivity and potency as a USP1 inhibitor. Similar compounds include:
Properties
Molecular Formula |
C29H27F4N7O2 |
|---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
6-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-7-fluoro-1-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-3-(trideuteriomethyl)imidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C29H27F4N7O2/c1-15(2)39-13-20(29(31,32)33)37-26(39)18-7-5-16(6-8-18)12-40-25-19(38(3)28(40)41)11-34-24(22(25)30)21-23(17-9-10-17)35-14-36-27(21)42-4/h5-8,11,13-15,17H,9-10,12H2,1-4H3/i3D3 |
InChI Key |
ZIBZASWCYUPCFJ-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=CN=C(C(=C2N(C1=O)CC3=CC=C(C=C3)C4=NC(=CN4C(C)C)C(F)(F)F)F)C5=C(N=CN=C5OC)C6CC6 |
Canonical SMILES |
CC(C)N1C=C(N=C1C2=CC=C(C=C2)CN3C4=C(C(=NC=C4N(C3=O)C)C5=C(N=CN=C5OC)C6CC6)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-3-[[2-[4-[(4-methylpyridin-2-yl)amino]butanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B12373168.png)
![(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18Z,20E,22S,23R,25S,27R,28S,29R)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B12373176.png)
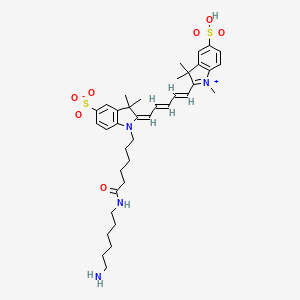
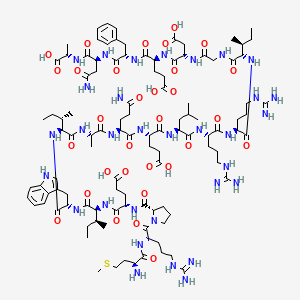
![5-Hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone](/img/structure/B12373191.png)
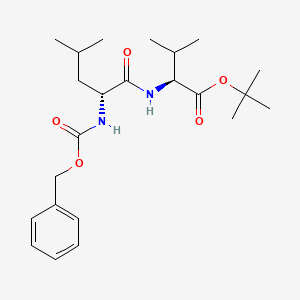

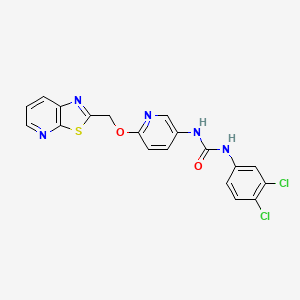
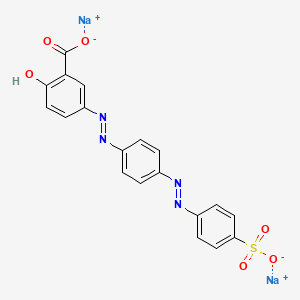
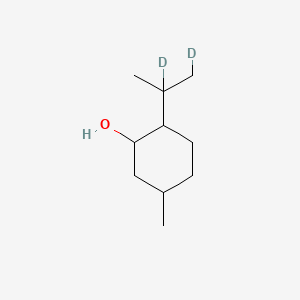
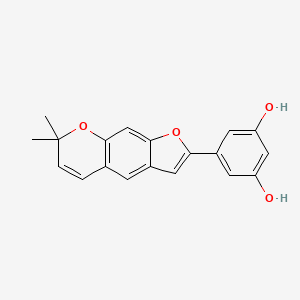

![[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-5-yl]-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-7-yl] acetate](/img/structure/B12373242.png)
